7-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
Historical Development of Benzothieno[2,3-d]pyrimidine Scaffolds
The synthesis of benzothieno[2,3-d]pyrimidines dates to the 1970s, when cyclization methods involving formamide and aminothiophene precursors were first reported. Key milestones include:
- Gewald Reaction Applications : In the 1990s, the Gewald reaction (condensation of α-methylene carbonyl compounds, activated nitriles, and sulfur) became a cornerstone for constructing thieno[2,3-d]pyrimidine cores.
- Multistep Modifications : Subsequent chlorination and nucleophilic substitution reactions enabled functionalization at positions 2, 3, and 7, expanding pharmacological potential.
Structural Classification and Nomenclature
The target compound, 7-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one , belongs to the benzothieno[2,3-d]pyrimidine subclass. Its structure features:
- Core System : A fused benzene-thiophene-pyrimidine ring system.
- Substituents :
- Position 2 : Sulfanyl (-S-) group.
- Position 3 : Phenyl moiety.
- Position 7 : Methyl group.
- Molecular Formula : C17H16N2OS2 (molecular weight: 328.45 g/mol).
Properties
IUPAC Name |
7-methyl-3-phenyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-10-7-8-12-13(9-10)22-15-14(12)16(20)19(17(21)18-15)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSIHDBMSUYSAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384643 | |
| Record name | 7-Methyl-3-phenyl-2-sulfanylidene-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299919-85-0 | |
| Record name | 2,3,5,6,7,8-Hexahydro-7-methyl-3-phenyl-2-thioxo[1]benzothieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=299919-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-3-phenyl-2-sulfanylidene-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
7-Methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and antitumor properties based on various research findings.
The compound's chemical structure is characterized by a benzothieno-pyrimidine framework, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 328.46 g/mol. Its IUPAC name is 7-methyl-3-phenyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-benzothiolo[2,3-d]pyrimidin-4-one.
Antimicrobial Properties
Research indicates that 7-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
Table 1: Antimicrobial activity of the compound against selected bacterial strains.
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as DLD-1 and HT-29. The mechanism involves the activation of caspase pathways and modulation of p53 levels.
Case Study: Induction of Apoptosis
A study highlighted the effects of the compound on DLD-1 colon cancer cells. Treatment with varying concentrations (0.5 µM and 1 µM) resulted in a significant increase in active caspase-8 levels compared to controls:
| Treatment | Active Caspase-8 (%) | p53 Concentration (ng/mL) |
|---|---|---|
| Control | 7.4 | 6.66 |
| 0.5 µM | 66.6 | 4.016 |
| 1 µM | 30.1 | 3.309 |
Table 2: Effects of treatment with the compound on caspase-8 activation and p53 levels in DLD-1 cells.
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Antimicrobial Action : By disrupting bacterial cell walls and membranes.
- Antitumor Mechanism : Inducing apoptosis through intrinsic and extrinsic pathways involving caspase activation and modulation of autophagy-related proteins (LC3A/B).
Preparation Methods
Gewald Reaction-Based Thiophene Ring Formation
The Gewald reaction serves as a foundational step for constructing the benzothiophene moiety. This two-component condensation involves a ketone, elemental sulfur, and a cyanoacetate derivative under basic conditions. For the target compound, cyclohexanone reacts with methyl cyanoacetate and sulfur in the presence of morpholine to yield 2-aminothiophene-3-carbonitrile derivatives . Subsequent hydrolysis of the nitrile group generates the corresponding thiophene-carboxylic acid, which undergoes cyclocondensation with thiourea to form the pyrimidin-4(3H)-one core .
Key Conditions :
-
Solvent: Ethanol or DMF
-
Temperature: 80–100°C
-
Catalyst: Piperidine or morpholine
Adapting the Biginelli reaction, a one-pot three-component condensation of thiourea, β-ketoester, and an aldehyde constructs the dihydropyrimidinethione scaffold. For the target compound, benzaldehyde (for phenyl introduction), methyl acetoacetate (for methyl group), and thiourea react in HCl-catalyzed ethanol to yield 3-phenyl-7-methyl-2-sulfanyl-5,6-dihydropyrimidin-4(3H)-one . This intermediate is subsequently fused with a pre-formed tetrahydrobenzothiophene via Friedel-Crafts alkylation to assemble the bicyclic system.
Optimization Insights :
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Acid Catalyst: Concentrated HCl or p-TsOH
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Reaction Time: 6–12 hours
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Post-Cyclization Hydrogenation: Pd/C in ethanol under H₂ to saturate the dihydropyrimidine ring
Post-Cyclization Functionalization via Alkylation
Selective alkylation introduces the methyl and phenyl groups at positions 7 and 3, respectively. The tetrahydrobenzothieno-pyrimidin-4(3H)-one intermediate undergoes N-alkylation using methyl iodide (for C7) and benzyl bromide (for C3) in the presence of K₂CO₃ in DMF . Competitive O-alkylation is suppressed by using bulky bases like DBU, ensuring N-selectivity.
Reaction Parameters :
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Base: K₂CO₃ or DBU
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Solvent: DMF at 60°C
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Characterization: ¹H NMR confirms methyl singlet at δ 1.2–1.4 ppm and phenyl protons at δ 7.3–7.5 ppm
Thiolation Strategies for Sulfanyl Group Incorporation
The 2-sulfanyl group is introduced via nucleophilic displacement or thiourea-mediated cyclization. In one approach, a chloro precursor (e.g., 2-chloropyrimidin-4-one) reacts with sodium hydrosulfide (NaSH) in DMSO at 120°C, achieving 80–85% substitution . Alternatively, cyclocondensation with thiourea directly installs the sulfanyl group during pyrimidine ring formation, as evidenced by ¹³C NMR signals at δ 170–175 ppm for C=S .
Challenges and Solutions :
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Oxidative dimerization: Minimized by inert atmosphere (N₂)
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Competing oxidation to sulfonyl: Controlled by short reaction times (<3 hours)
Hydrogenation Approaches for Tetrahydro Ring Saturation
Partial hydrogenation of the benzothieno-pyrimidine system is achieved using catalytic transfer hydrogenation. Ammonium formate and Pd/C in ethanol reduce the 5,6-double bond selectively, yielding the tetrahydro derivative without over-reducing the thiophene ring .
Conditions :
Structural Characterization and Analytical Data
Spectroscopic Validation :
-
¹H NMR (CDCl₃): δ 1.38 (s, 3H, C7-CH₃), 2.70–3.10 (m, 4H, tetrahydro ring CH₂), 7.30–7.55 (m, 5H, Ph) .
Crystallographic Data :
-
Single-crystal X-ray diffraction confirms the planar pyrimidinone ring (r.m.s. deviation = 0.017 Å) and dihedral angles of 79–82° between the phenyl and heterocyclic planes .
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Gewald + Alkylation | Thiophene formation | 60 | 95 | Multi-step, low scalability |
| Biginelli + Fusion | One-pot cyclocondensation | 55 | 90 | Competing side reactions |
| Post-Cyclization SH | Thiol displacement | 80 | 98 | Requires chloro precursor |
Industrial-Scale Considerations
Large-scale synthesis prioritizes the Gewald-Biginelli hybrid approach due to fewer purification steps. Continuous flow reactors enhance the cyclocondensation efficiency, achieving 90% conversion in <1 hour. Environmental metrics favor thiourea over NaSH due to reduced sulfur waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
